molecular formula C23H25N5O B11330428 6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine

6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11330428
M. Wt: 387.5 g/mol
InChI Key: ZIRNIHAJSUQSOP-UHFFFAOYSA-N
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Description

6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group and a pyrimidine ring substituted with a 4-methylphenyl group

Preparation Methods

The synthesis of 6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.

    Substitution with 4-Methylbenzoyl Group: The piperazine ring is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the 4-methylbenzoyl-substituted piperazine.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting suitable precursors such as 4-methylphenylamine with a formamide derivative.

    Coupling Reaction: Finally, the two intermediates are coupled together under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

6-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine can be compared with other similar compounds, such as:

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound features a similar piperazine ring but with different substituents, leading to distinct chemical and biological properties.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural motifs but differ in their specific substituents and biological activities.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

[4-[6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C23H25N5O/c1-17-3-7-19(8-4-17)23(29)28-13-11-27(12-14-28)22-15-21(24-16-25-22)26-20-9-5-18(2)6-10-20/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,26)

InChI Key

ZIRNIHAJSUQSOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=C(C=C4)C

Origin of Product

United States

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